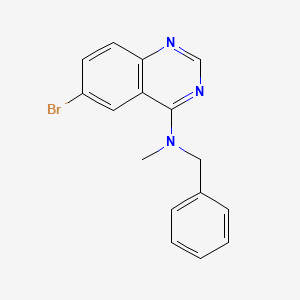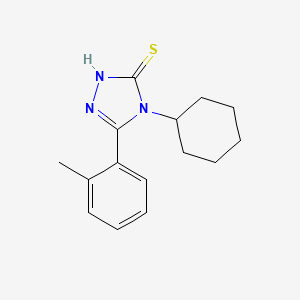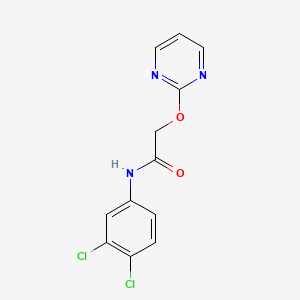![molecular formula C18H15BrN2O3S B5521497 4-BROMO-N'-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE](/img/structure/B5521497.png)
4-BROMO-N'-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group attached to a naphthalene ring, and a sulfonohydrazide group. Its molecular formula is C18H15BrN2O3S, and it has a molecular weight of 419.2923 g/mol .
Preparation Methods
The synthesis of 4-BROMO-N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves the reaction of 4-bromobenzaldehyde with 2-methoxynaphthalene-1-carbaldehyde in the presence of a sulfonohydrazide reagent. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
4-BROMO-N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
4-BROMO-N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA .
Comparison with Similar Compounds
4-BROMO-N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE can be compared with similar compounds such as:
4-Bromo-1,2-(methylenedioxy)benzene: This compound has a similar bromine atom but differs in its overall structure and functional groups.
4-bromo-N’-[(E)-(2-ethoxyphenyl)methylidene]benzene-1-sulfonohydrazide: This compound has a similar sulfonohydrazide group but differs in the substituents on the aromatic rings.
The uniqueness of 4-BROMO-N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-24-18-11-6-13-4-2-3-5-16(13)17(18)12-20-21-25(22,23)15-9-7-14(19)8-10-15/h2-12,21H,1H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBQYRWIPOIFW-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)
![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)
![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5521443.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B5521449.png)
![(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine](/img/structure/B5521458.png)

![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)
![Methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate](/img/structure/B5521479.png)
![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-benzylsulfanyl-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B5521491.png)

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)
![5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B5521536.png)
